molecular formula C7H11Cl2N3O B8049080 2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrochloride

2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrochloride

Cat. No.: B8049080
M. Wt: 224.08 g/mol
InChI Key: NZOXTBNAVWBQND-UHFFFAOYSA-N
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Description

2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrochloride is a chemical compound with unique properties that have garnered significant interest in various scientific fields

Preparation Methods

The synthesis of 2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrochloride involves specific synthetic routes and reaction conditions. One common method includes the use of 4-(diethylamino)benzaldehyde and 2-aminobenzoic acid in a one-step reaction to produce the desired compound . Industrial production methods may vary, but they typically involve similar starting materials and reaction conditions to ensure the efficient and scalable production of the compound.

Chemical Reactions Analysis

2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group in the compound with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: this compound is used in the production of various industrial products, including dyes and pigments.

Mechanism of Action

The mechanism of action of 2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrochloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or properties, such as other derivatives of 4-(diethylamino)benzaldehyde or 2-aminobenzoic acid. The unique aspects of this compound may include its specific reactivity, stability, or biological activity, which distinguish it from other related compounds .

Properties

IUPAC Name

2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.2ClH/c1-4-9-6-3-8-2-5(6)7(11)10-4;;/h8H,2-3H2,1H3,(H,9,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOXTBNAVWBQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C2=C(N1)CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C2=C(N1)CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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